![molecular formula C11H10FNO B13200125 3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile
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Overview
Description
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is an organic compound that features a fluorinated aromatic ring, an oxirane (epoxide) ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile typically involves the following steps:
Formation of the Fluorophenylmethyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable alkylating agent to introduce the fluorophenylmethyl group.
Epoxidation: The intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide (NaCN) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium cyanide (NaCN), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives
Reduction: Formation of primary amines
Substitution: Formation of various substituted aromatic compounds
Scientific Research Applications
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes involving epoxide and nitrile functionalities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile
- 3-[(3-Bromophenyl)methyl]-3-methyloxirane-2-carbonitrile
- 3-[(3-Methylphenyl)methyl]-3-methyloxirane-2-carbonitrile
Uniqueness
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is a synthetic organic compound notable for its unique oxirane (epoxide) structure, which includes a fluorophenylmethyl group and a nitrile functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C11H10FNO
- Molecular Weight : 191.20 g/mol
- Structural Features : The presence of a fluorine atom enhances lipophilicity and stability, potentially affecting biological interactions and pharmacokinetics.
The biological activity of this compound can be attributed to its structural components:
- Oxirane Ring : This three-membered cyclic ether can undergo nucleophilic attack, forming covalent bonds with various biological macromolecules.
- Nitrile Group : The nitrile functionality may participate in hydrogen bonding, influencing binding affinity to targets such as enzymes and receptors.
- Fluorine Atom : Enhances stability and lipophilicity, potentially improving the compound's pharmacokinetic properties.
Biological Activity
Research on the specific biological activities of this compound is limited. However, compounds with similar structures often exhibit significant pharmacological properties, including:
- Anticancer Activity : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation. For instance, studies on related flavonoid derivatives indicated that modifications at specific positions could enhance antiproliferative effects in leukemic cells .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties against oxidative stress-induced damage in neuronal cells .
Case Studies and Research Findings
- Antiproliferative Activity :
- Mechanistic Insights :
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Methyloxirane-2-carbonitrile | C10H9NO | Lacks fluorine substitution; simpler structure |
3-(4-Fluorophenyl)-3-methyloxirane-2-carbonitrile | C11H10FNO | Different phenyl substitution; potential variations |
3-(3-Fluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile | C11H10FNO | Similar structure; differing position of substituents |
Future Directions
While preliminary data suggest that this compound may possess significant biological activity, further research is necessary to elucidate its specific mechanisms and therapeutic potential. Suggested future studies include:
- In vitro and in vivo evaluations of its anticancer properties.
- Exploration of neuroprotective effects through oxidative stress models.
- Investigation into the compound's interactions with specific molecular targets.
Properties
Molecular Formula |
C11H10FNO |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10FNO/c1-11(10(7-13)14-11)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3 |
InChI Key |
VNSMKGIRMICXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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